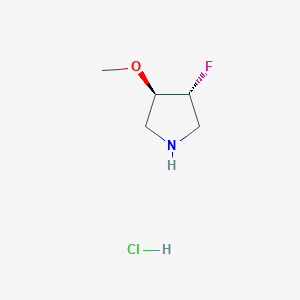
2-Aminocyclohexane-1-carbonitrile
Vue d'ensemble
Description
2-Aminocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H12N2 It is a cyclic amine with a carbonitrile functional group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 7-azabicyclo[4.1.0]heptane with a cyanating reagent in the presence of a catalyst such as tris(pentafluorophenyl)borane at elevated temperatures and pressures . Another method involves the reduction of 2-aminocyclohex-1-enecarbonitrile using sodium cyanoborohydride in methanol with acetic acid as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Aminocyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Biology: Its biochemical and physiological effects make it a valuable tool in biological research.
Medicine: The compound’s reactivity and versatility are leveraged in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 2-Aminocyclohexane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s amino and nitrile groups allow it to participate in a range of biochemical reactions, influencing cellular processes and pathways. Specific details on its molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors involved in metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile: Lacks the amino group, making it less reactive in certain biochemical applications.
2-Aminocyclohexanone: Contains a ketone group instead of a nitrile, leading to different reactivity and applications.
2-Aminocyclohexanol:
Uniqueness: 2-Aminocyclohexane-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-aminocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOKHBYNZPVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586965-84-6 | |
| Record name | 2-aminocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)

![2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2651078.png)

![4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2651080.png)

![N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide](/img/structure/B2651083.png)

![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2651091.png)
